Methyl 2-benzamido-3-methylpent-2-enoate
Description
Significance of Alpha,Beta-Unsaturated Esters in Modern Synthetic Chemistry
Alpha,beta-unsaturated esters are a cornerstone of modern synthetic chemistry, valued for their versatility as chemical building blocks. researchgate.netnih.gov Their characteristic structure, an ester group conjugated with a carbon-carbon double bond, creates a unique electronic arrangement that allows for a wide array of chemical transformations. oup.com The conjugated π-system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity famously exploited in reactions like the Michael addition. oup.com
These compounds are pivotal intermediates in the synthesis of complex organic molecules. researchgate.net Their reactivity is influenced by the electron-withdrawing nature of the carbonyl group, which enhances their ability to participate in various reactions. oup.com Synthetic methods to produce α,β-unsaturated esters are numerous and continue to be an active area of research, with techniques like carbonylation reactions and chemo-enzymatic approaches offering atom-efficient pathways to these valuable intermediates. researchgate.netnih.govdrugfuture.com The ability to construct these motifs with high stereoselectivity (controlling the E/Z geometry of the double bond) is a critical aspect of their utility in total synthesis. nih.gov
Strategic Role of Benzamide (B126) Moieties in Chemical Synthesis and Functionalization
The benzamide group is a prominent functional group in organic and medicinal chemistry. nih.govbyu.edu As a derivative of benzoic acid, the benzamide moiety is structurally robust and capable of engaging in hydrogen bonding as both a donor and an acceptor, which is crucial for molecular recognition in biological systems. nih.gov This has led to the widespread presence of benzamide derivatives in a vast range of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents. byu.edunih.gov
In the context of chemical synthesis, the amide bond of a benzamide is exceptionally stable. nih.gov Benzamides serve as versatile intermediates and building blocks for constructing more complex, biologically active molecules. nih.gov The formation of the amide bond itself is one of the most fundamental and frequently performed transformations in organic synthesis. researchgate.net The presence of the benzamide group can influence the electronic properties and reactivity of adjacent functional groups, providing a strategic tool for chemists to fine-tune the characteristics of a molecule.
Overview of Structural Complexity and Synthetic Challenges Associated with Methyl 2-Benzamido-3-methylpent-2-enoate
The structure of this compound is characterized by a high degree of substitution around the carbon-carbon double bond, making it a tetrasubstituted enamide. This structural density presents considerable synthetic challenges.
Structural Features:
α,β-Unsaturated Ester: Provides a site for conjugate addition reactions.
Benzamide Group: A bulky and electronically significant substituent at the α-position.
Tetrasubstituted Olefin: The double bond is connected to four non-hydrogen groups (a methyl ester, a benzamido group, a methyl group, and an ethyl group, which is part of the pentenoate backbone). This leads to potential E/Z isomerism.
Synthetic Challenges:
The synthesis of geometrically defined and highly substituted enamides is a long-standing problem in organic chemistry. researchgate.netnih.gov Key challenges in constructing this compound include:
Stereoselective Formation of the Tetrasubstituted Double Bond: Achieving control over the E/Z geometry of a highly substituted alkene is notoriously difficult. Many standard olefination reactions provide poor selectivity for such systems. While methods like the isomerization of N-allyl amides have been developed for tri- and tetrasubstituted enamides, they require specific precursors and catalysts. nih.govacs.org
Installation of the Amide at the α-Position: The introduction of the 2-benzamido group onto the α,β-unsaturated ester framework is not trivial. A classic approach to similar structures, known as α,β-dehydroamino acids, is the Erlenmeyer-Plöchl synthesis. drugfuture.comwikipedia.orgchemeurope.com This method involves the condensation of an N-acylglycine with a carbonyl compound (in this case, 2-pentanone) to form an azlactone intermediate, which can then be opened to yield the desired product. However, the efficiency and stereochemical outcome for this specific substitution pattern can be variable.
Steric Hindrance: The dense arrangement of bulky substituents (benzamido, methyl, and ethyl groups) around the double bond can hinder the approach of reagents, potentially leading to low reaction yields or requiring harsh reaction conditions.
The synthesis of this molecule requires a carefully designed strategy that can overcome the challenges of stereocontrol and steric hindrance to assemble the highly functionalized core.
Compound Properties and Data
| Property | Value / Expected Range |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone); poorly soluble in water |
| ¹H NMR | Signals expected for aromatic protons (benzoyl), NH proton (amide), vinylic methyl and ethyl protons, and methyl ester protons. |
| ¹³C NMR | Resonances for carbonyl carbons (ester and amide), olefinic carbons (Cα and Cβ), aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (ester and amide), and C=C stretching (alkene). |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61548-97-8 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 2-benzamido-3-methylpent-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-4-10(2)12(14(17)18-3)15-13(16)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,16) |
InChI Key |
MHPSKLVNLZJYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Benzamido 3 Methylpent 2 Enoate and Its Analogues
Direct Synthesis Strategies for Methyl 2-Benzamido-3-methylpent-2-enoate
Direct synthesis of this compound involves the strategic formation of its key structural features: the N-benzamido group, the methyl ester, the α,β-unsaturated bond, and the substituted carbon backbone. These strategies often aim to construct the molecule in a convergent manner, minimizing the number of synthetic steps. Catalytic methods that enable direct α-hydrocarbylation of amino acids are among the most straightforward approaches to creating α,α-disubstituted non-proteinogenic α-amino acid compounds. rsc.org
The formation of the N-benzamido group and the methyl ester are fundamental transformations in the synthesis of the target molecule. Amidation, the formation of an amide bond, can be achieved by coupling a carboxylic acid (or its activated derivative) with an amine. rsc.org Similarly, esterification involves the reaction of a carboxylic acid with an alcohol.
Direct amidation of carboxylic acids with amines is a common and effective method. acs.org Various coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid, leading to high yields under mild conditions. organic-chemistry.org Triphenylphosphine oxide has been shown to catalyze amidation and esterification efficiently, proving applicable even for challenging couplings of hindered carboxylic acids with weak nucleophile amines or alcohols. organic-chemistry.org Another approach involves using B(OCH₂CF₃)₃ as a reagent for the direct amidation of a wide range of carboxylic acids and amines, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. acs.orgorganic-chemistry.org
Below is a table summarizing common coupling reagents used in amidation reactions relevant to the synthesis of N-acyl amino esters.
| Coupling Reagent/Method | Description | Advantages |
| Carbodiimides (e.g., DCC, EDC) | Activates the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine. | Widely used, effective for many substrates. |
| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Forms an activated phosphonium ester, which is highly reactive towards amines. | High yields, low racemization for chiral substrates. |
| TCT/FPyr | A cost-efficient method using trichlorotriazine (B8581814) (TCT) for OH-group activation, catalyzed by formylpyrrolidine (FPyr). organic-chemistry.org | Excellent cost-efficiency, waste-balance, and scalability. organic-chemistry.org |
| B(OCH₂CF₃)₃ | A boron-based reagent that facilitates direct amidation. acs.org | Mild conditions, often simple purification. acs.org |
| Triphenylphosphine oxide (cat.) | Catalyzes the reaction, suitable for challenging substrates. organic-chemistry.org | Catalytic, good yields, minimal racemization. organic-chemistry.org |
Constructing the C5 carbon backbone (pent-2-enoate) with the specific substitution pattern of the target molecule requires precise carbon-carbon bond-forming reactions. Methodologies such as the alkylation of enolates, aldol-type condensations, and conjugate additions are central to building this scaffold. beilstein-journals.orgvanderbilt.edunih.gov
The alkylation of enolates derived from carbonyl compounds is a classic C-C bond formation strategy. vanderbilt.edu For the pent-2-enoate structure, an aldol (B89426) condensation or a related reaction between an appropriate aldehyde or ketone and an activated ester derivative could be employed. Knoevenagel condensation, a variant of the aldol condensation, involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, which could be a precursor to the 2-benzamido-ester moiety. nih.gov
Conjugate addition reactions, also known as Michael additions, are powerful tools for forming C-C bonds. beilstein-journals.org This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org In the context of synthesizing the target molecule, a nucleophile could be added to a precursor α,β-unsaturated ester to introduce one of the alkyl substituents. The development of asymmetric variants of this reaction has been a significant area of research. beilstein-journals.orgnih.gov
Enzymatic C-C bond-forming reactions have also emerged as powerful tools in organic synthesis. nih.govnih.gov Aldolases, for instance, catalyze the stereoselective addition of a ketone donor to an aldehyde acceptor, offering a green chemistry approach to forming C-C bonds with high stereocontrol. nih.gov
Achieving stereochemical control is crucial when synthesizing chiral molecules like this compound, which has a stereocenter at the C3 position and potential for E/Z isomerism around the double bond. Stereoselective synthesis aims to produce a single desired stereoisomer.
Asymmetric catalysis is a premier strategy for synthesizing enantiomerically enriched α-amino acids and their derivatives. nih.gov This involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. acs.org
Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used in the enantioselective alkylation of glycine (B1666218) derivatives to produce unnatural α-amino acids with high enantiomeric excess (ee). organic-chemistry.org For example, N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium (B1175870) salt has demonstrated high catalytic efficiency, achieving 94–99% ee in the alkylation of N-(diphenylmethylene) glycine tert-butyl ester. organic-chemistry.org
Chiral aldehyde catalysis, particularly using catalysts derived from BINOL, provides excellent stereoselective control in reactions of N-unprotected amino acid esters. frontiersin.org These catalysts can be combined with transition metals to form multiplex catalytic systems that enhance reactivity and selectivity. rsc.orgfrontiersin.org Nickel-based chiral catalysts have also been shown to be effective for the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents, affording a wide range of protected unnatural α-amino acids in good yield and high ee. nih.gov
| Catalyst Type | Example | Application | Typical Outcome |
| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salts. organic-chemistry.org | Enantioselective alkylation of glycine imines. organic-chemistry.org | High yields (82-92%) and high enantiomeric excess (94-99% ee). organic-chemistry.org |
| Chiral Aldehyde Catalyst | BINOL-derived aldehydes. frontiersin.org | Asymmetric α-substitution of amino acid esters. rsc.org | Good to excellent enantioselectivities. rsc.org |
| Chiral Nickel Catalyst | Ni-complex with a chiral ligand. nih.gov | Enantioconvergent cross-coupling of racemic alkyl halides. nih.gov | Good yields and high ee. nih.gov |
Diastereoselective control is essential when a reaction creates a new stereocenter in a molecule that already contains one. In the synthesis of this compound, controlling the geometry of the double bond (E vs. Z) and the configuration of the C3 stereocenter relative to other potential stereocenters is key.
Nucleophilic additions to α,β-unsaturated systems, such as conjugate additions, are powerful methods where diastereoselectivity can be controlled. beilstein-journals.orgnih.gov The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of the substrate and the reagent. youtube.com For substrates with an existing stereocenter, models like the Felkin-Anh and Cram chelation models can predict the stereochemical outcome of nucleophilic additions to an adjacent carbonyl group. bham.ac.uk These models help in designing substrates and reaction conditions to favor the formation of the desired diastereomer. bham.ac.uk Recent advancements have led to ligand-free, stereoselective methods for synthesizing highly substituted conjugated systems, overcoming challenges in the diastereoselective construction of complex alkenes. acs.org
Stereoselective Synthesis of Enantiopure and Diastereopure this compound
Precursor Synthesis and Functional Group Interconversions Leading to this compound
An alternative to direct synthesis is a stepwise approach involving the synthesis of key precursors followed by functional group interconversions (FGIs). This strategy allows for more flexibility and can be advantageous when direct methods are challenging.
For this compound, a plausible precursor could be an α-keto ester, such as methyl 3-methyl-2-oxopentanoate. researchgate.net This keto ester could be synthesized and then converted to the target α-amino ester derivative. The conversion would typically involve the formation of an imine or oxime at the C2 position, followed by reduction. The resulting amino group can then be acylated with benzoyl chloride or benzoic anhydride (B1165640) to install the N-benzamido group.
Another key precursor is the α,β-unsaturated acid, (Z)-3-methylpent-2-enoic acid, or its corresponding ester. nih.gov The synthesis of such precursors can start from simpler materials. For example, 3-methyl-2-butenoic acid can be prepared from 2-methyl-3-butyne-2-alcohol via a rearrangement to form 3-methyl-2-butenal, followed by oxidation. google.com This butenoic acid scaffold could then be further elaborated.
Functional group interconversions that might be employed include:
Oxidation/Reduction: To adjust the oxidation state of functional groups (e.g., alcohol to ketone, aldehyde to carboxylic acid).
Acylation: To introduce the benzamido group onto a precursor amino ester. rsc.orguclan.ac.uk
Esterification: To form the methyl ester from a precursor carboxylic acid. rsc.org
Elimination Reactions: To introduce the C=C double bond from a saturated precursor (e.g., dehydration of a β-hydroxy ester).
This precursor-based approach allows for the careful construction of the carbon skeleton and the introduction of functional groups in a controlled sequence. nih.gov
Synthesis of Alpha-Pivaloyloxy Glycine Derivatives and Related Precursors
The synthesis of α-amino acids and their derivatives often relies on the strategic use of well-defined precursors that can be elaborated into the desired target molecules. Among these, α-pivaloyloxy glycine derivatives have emerged as valuable and bench-stable intermediates. These compounds serve as precursors to α-glycinyl electrophiles, which can participate in a variety of carbon-carbon bond-forming reactions.
Recent advancements have highlighted the utility of N-carbonyl-protected α-pivaloyloxy glycine in nickel-catalyzed cross-electrophile coupling reactions. rsc.orgsemanticscholar.org This methodology provides a direct route to α-vinyl and α-aryl amino acids. The protocol has proven effective for the synthesis of α-amino acids bearing sterically hindered branched vinyl groups, a task that has been challenging with previous methods. rsc.orgsemanticscholar.org
The reaction mechanism is believed to involve the in situ formation of an active α-iodoglycine or an iminium ester at low concentrations from the α-pivaloyloxy glycine precursor. rsc.org Subsequent single-electron reduction or halide abstraction generates a glycinyl radical intermediate. rsc.org Density Functional Theory (DFT) studies suggest that this glycinyl radical can add to a Ni(0) species to form a stable Gly–Ni(I) chelate, a key intermediate in the catalytic cycle. rsc.org The chelation of the N-carbonyl oxygen to the nickel center is thought to be crucial for the stability of this intermediate. rsc.orgsemanticscholar.org
Table 1: Key Features of α-Pivaloyloxy Glycine Derivatives in Synthesis
| Feature | Description | Reference |
| Stability | Bench-stable precursors. | rsc.orgsemanticscholar.org |
| Reactivity | Serve as α-glycinyl electrophile precursors. | rsc.orgsemanticscholar.org |
| Application | Nickel-catalyzed cross-electrophile coupling for the synthesis of α-vinyl and α-aryl amino acids. | rsc.orgsemanticscholar.orgrsc.org |
| Key Intermediate | Formation of a glycinyl radical intermediate. | rsc.org |
Utilization of Acyl Halides and Glycinates in Amide and Ester Formation
The formation of amide and ester bonds is fundamental to the synthesis of peptidomimetics and other amino acid derivatives, including this compound. Acyl halides, particularly acyl chlorides, are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with amines and alcohols to form amides and esters, respectively. savemyexams.comlibretexts.orglibretexts.orgkhanacademy.org
The reaction of an acyl chloride with a primary or secondary amine is a rapid and efficient method for amide bond formation, a process often referred to as aminolysis. libretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. youtube.com Subsequent elimination of the chloride leaving group yields the corresponding amide. savemyexams.comyoutube.com To drive the reaction to completion and neutralize the hydrogen chloride byproduct, an excess of the amine or an external base is typically employed. libretexts.org
Similarly, the esterification of alcohols with acyl chlorides provides a direct and often irreversible route to esters. libretexts.org The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com The high reactivity of acyl chlorides allows these reactions to proceed under mild conditions, often at room temperature. libretexts.org
In the context of synthesizing this compound, the benzamido moiety is typically installed by reacting a suitable amino precursor with benzoyl chloride. Likewise, the methyl ester can be formed from the corresponding carboxylic acid via an acyl chloride intermediate, followed by reaction with methanol (B129727).
Transformations Involving Alpha-Bromo Esters and Related Halogenated Intermediates
α-Halo esters and amides are versatile intermediates in organic synthesis, serving as precursors for a wide array of functional group transformations and carbon-carbon bond-forming reactions. nih.gov The halogen atom at the α-position enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.
The synthesis of α-bromo amides can be achieved from the corresponding α-bromo acid through coupling with an amine using a coupling agent like N,N'-diisopropylcarbodiimide (DIC). nih.gov Alternatively, α-halo amides can be prepared by the reaction of an α-haloacetyl halide with a nucleophilic amine. nih.gov For chiral non-racemic α-halo amides, one strategy involves the amidation of a chiral 2-bromoacyl chloride, which can be prepared from a natural amino acid via diazotization-halogenation. nih.gov
α-Bromo esters are particularly useful in the synthesis of α-amino acids. For instance, the reaction of α-bromo carboxylic acids with an excess of ammonia (B1221849) leads to α-amination, providing a route to amino acids. libretexts.org These halogenated intermediates are also employed in reactions such as the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form β-hydroxy esters.
Furthermore, α-bromo acids can be generated from α-amino acids through a diazotization and bromination process, often proceeding with retention of configuration via an α-lactone intermediate. nih.gov These α-bromo acids can then be converted to other derivatives, such as α-thio acids, by substitution with a suitable sulfur nucleophile. nih.gov The reactivity of α-halogenated carbonyls in SN2 reactions is significantly higher than that of their primary aliphatic halide counterparts. libretexts.org
Baylis-Hillman and Barbier-Type Reactions for Carbon Scaffold Assembly
The construction of the carbon backbone of complex molecules like this compound often requires sophisticated carbon-carbon bond-forming reactions. The Baylis-Hillman reaction and Barbier-type reactions are powerful tools for this purpose.
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or an imine, catalyzed by a nucleophile such as a tertiary amine or a phosphine (B1218219). wikipedia.orgnih.govrsc.org This reaction creates a densely functionalized product, such as an allylic alcohol or amine, with high atom economy. wikipedia.org A key advantage of the MBH reaction is that it utilizes readily available starting materials and proceeds under mild conditions. wikipedia.orgrsc.org The aza-Baylis-Hillman reaction, which employs imines as electrophiles, is particularly relevant for the synthesis of amino acid derivatives. nih.gov Recent developments have explored mechanochemical approaches, such as ball-milling, to accelerate the aza-MBH reaction and reduce or eliminate the need for solvents. researchgate.net
Barbier-type reactions are another important class of carbon-carbon bond-forming reactions. These reactions involve the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal, typically zinc, magnesium, or indium. A zinc-mediated Barbier-type allylation reaction has been reported to be effective under ball-milling conditions, which is operationally simple and does not require an inert atmosphere or dry solvents. researchgate.net
These reactions provide strategic avenues for assembling the carbon scaffold of α,β-unsaturated amino acid derivatives by forming key carbon-carbon bonds and introducing functionality that can be further elaborated.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. Both organocatalysis and transition metal catalysis have been extensively applied to the synthesis of amino acid derivatives, offering mild reaction conditions and the potential for high stereocontrol.
Organocatalysis in Vinylogous Transformations and Related Processes
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. rsc.org In the context of synthesizing α,β-unsaturated amino acid analogues, organocatalytic vinylogous transformations are of particular interest. The principle of vinylogy describes the transmission of electronic effects through a conjugated system. acs.org
Organocatalysis has been successfully applied to facilitate conjugate additions to vinylogous esters and amides. acs.org For instance, the conjugate addition of organoboronates to these substrates, followed by the elimination of an alcohol or amine, can yield β-substituted enones. acs.org This approach has been shown to be more rapid for electron-rich vinylogous substrates compared to classical enones. acs.org
Furthermore, the development of asymmetric organocatalytic reactions, such as the vinylogous Mukaiyama aldol reaction, provides access to chiral building blocks for the synthesis of complex molecules. acs.org Chiral Brønsted acids, Brønsted bases, Lewis acids, and Lewis bases have all been employed as organocatalysts in the asymmetric synthesis of β-amino acid derivatives. rsc.orgmdpi.com The use of bifunctional catalysts, which possess both acidic and basic sites, can lead to highly organized transition states and excellent stereocontrol.
Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition metal catalysis is an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. uni-tuebingen.denih.govresearchgate.netgoogle.com These catalytic systems offer a broad scope of transformations with high efficiency and functional group tolerance.
Palladium- and nickel-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds. nih.gov For example, nickel catalysis has been employed in the reductive coupling of α-glycinyl electrophiles with vinyl and aryl halides, providing a direct route to functionalized α-amino acids. semanticscholar.org This method is particularly valuable for creating sterically hindered C(sp³)–C(sp²) bonds. semanticscholar.orgrsc.org
Transition metal catalysis is also crucial for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, which are integral to the structure of this compound. nih.gov Palladium-catalyzed C-N cross-coupling reactions, for instance, are a cornerstone of modern amide synthesis.
Recent advancements have also focused on the development of dual catalytic systems, combining transition metal catalysis with other catalytic modes, such as organocatalysis, to achieve novel and challenging transformations. nih.gov For example, the combination of a Ni(II)/chiral ligand complex and a chiral Brønsted acid has been shown to control the enantioselectivity of migratory C(sp²)–C(sp³) cross-coupling reactions, providing access to enantioenriched β-amino acid derivatives. nih.gov
Table 2: Comparison of Catalytic Approaches
| Catalytic Approach | Key Features | Relevant Transformations | Reference |
| Organocatalysis | Metal-free, often mild conditions, potential for high enantioselectivity. | Vinylogous additions, asymmetric synthesis of β-amino acid derivatives. | rsc.orgacs.orgacs.orgmdpi.com |
| Transition Metal Catalysis | High efficiency, broad substrate scope, diverse bond formations. | C-C and C-heteroatom cross-coupling, synthesis of functionalized α- and β-amino acids. | semanticscholar.orgrsc.orguni-tuebingen.denih.govresearchgate.netgoogle.comnih.govnih.gov |
Nickel-Catalyzed Reductive Vinylation and Arylation
Nickel-catalyzed reductive cross-coupling reactions have emerged as a robust strategy for the formation of carbon-carbon bonds, offering mild conditions and high functional group tolerance. chemrxiv.org These reactions typically involve the coupling of two electrophilic partners in the presence of a nickel catalyst and a stoichiometric reductant.
Reductive Vinylation: This method would conceptually involve the coupling of a vinyl halide with a suitable precursor to this compound. While specific examples for this exact transformation are scarce, the general principle allows for the formation of complex olefinic structures.
Reductive Arylation: The nickel-catalyzed reductive arylation of α,β-unsaturated systems provides a powerful means to introduce aryl groups. For instance, the arylation of redox-active esters derived from cyanoacetic acid has been successfully demonstrated. chemrxiv.org This approach could be adapted for the arylation of dehydroamino acid derivatives. The general reaction scheme involves a nickel catalyst, a ligand (e.g., a bipyridine), a reductant (e.g., zinc dust), and often a chlorosilane additive which can play a crucial role in the catalytic cycle. chemrxiv.org
A representative dataset for a nickel-catalyzed reductive arylation of a related substrate is presented below.
| Entry | Aryl Halide | Ligand | Reductant | Yield (%) |
| 1 | Iodobenzene | 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | 85 |
| 2 | 4-Iodotoluene | 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | 82 |
| 3 | 4-Iodoanisole | 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | 88 |
This table is illustrative and based on general findings in the field of nickel-catalyzed reductive arylations, not on the specific synthesis of this compound.
Palladium-Catalyzed Carboamination Reactions
Palladium-catalyzed carboamination reactions are powerful transformations that allow for the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a carbon-carbon double bond. nih.gov This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and cyclic sulfamides. nih.govumich.edu
The application of this reaction to an acyclic substrate like this compound would involve the intramolecular or intermolecular addition of an amine and a carbon-based group (e.g., aryl or vinyl) across the double bond. The mechanism is believed to proceed through the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by coordination of the alkene, aminopalladation, and reductive elimination. nih.gov The choice of ligand is crucial for achieving high yields and enantioselectivities in asymmetric variants.
Below is a table summarizing typical conditions for a palladium-catalyzed carboamination reaction leading to the formation of a pyrrolidine (B122466) derivative.
| Entry | Aryl Halide | Ligand | Base | Yield (%) | ee (%) |
| 1 | 4-Bromotoluene | (S)-Siphos-PE | NaOtBu | 75 | 92 |
| 2 | 3-Bromoanisole | (R)-BINAP | K3PO4 | 68 | 88 |
| 3 | 1-Bromonaphthalene | (S)-Tol-BINAP | Cs2CO3 | 82 | 95 |
This table is based on published data for the synthesis of pyrrolidine derivatives and serves as an example of the potential of this methodology. nih.gov
Cooperative and Bifunctional Catalysis in Complex Synthetic Sequences
Cooperative and bifunctional catalysis represent a sophisticated approach to synthesis where two or more catalytic species work in concert to promote a transformation that is not efficiently achieved by either catalyst alone. ethz.ch This can involve a single catalyst with two distinct active sites (bifunctional catalysis) or two separate catalysts that activate different components of the reaction (cooperative catalysis). ethz.ch
In the context of synthesizing complex molecules like analogues of this compound, these strategies can be particularly effective. For example, a Lewis acid and a transition metal catalyst could work together, with the Lewis acid activating an electrophile and the transition metal catalyst activating a nucleophile. This synergistic activation can lead to higher reaction rates, improved selectivities, and the ability to perform reactions under milder conditions. ethz.ch
A notable example in a related field is the combination of an organocatalyst and a copper catalyst for the α-trifluoromethylation of aldehydes. ethz.ch The organocatalyst forms a nucleophilic enamine intermediate, while the copper catalyst generates an electrophilic trifluoromethyl species. ethz.ch This principle could be extended to the functionalization of dehydroamino acid derivatives.
While specific applications of cooperative catalysis for the direct synthesis of this compound are not documented, the versatility of this approach suggests its potential for developing novel synthetic routes to this class of compounds. The unique structural features of certain ligands can also lead to a bifunctional role in catalysis, where different parts of the ligand interact with different components of the reaction. magtech.com.cn
Investigation of Chemical Reactivity and Reaction Mechanisms of Methyl 2 Benzamido 3 Methylpent 2 Enoate
Elucidation of Reaction Pathways and Intermediate Detection Strategies
Understanding the reaction pathways of Methyl 2-benzamido-3-methylpent-2-enoate requires a focus on the formation and fate of key reactive intermediates. The specific reaction conditions and reagents determine whether the pathway is ionic or radical in nature, with intermediates ranging from enolates and carbocations to various radical species.
Ionic Pathways and Intermediates: In many polar reactions, such as conjugate additions, the key intermediate is a resonance-stabilized enolate. For instance, in the thia-Michael addition of a thiol to a dehydroamino acid, nucleophilic attack at the β-carbon generates an enolate intermediate. Mechanistic studies on analogous enzyme-catalyzed reactions show that this intermediate is stabilized through hydrogen bonding with specific amino acid residues, such as histidine, which interacts with the carbonyl oxygen. nih.gov This enzymatic model highlights the crucial role of stabilizing the transient negative charge on the oxygen during the reaction sequence. The final step in this pathway is typically the protonation of the enolate at the α-carbon.
Detection and Characterization Strategies: Direct detection of short-lived intermediates is a significant challenge. Modern analytical techniques are employed to gain mechanistic insights:
Spectroscopic Methods: In-situ monitoring of reactions using UV-visible and electron paramagnetic resonance (EPR) spectroscopies can help identify catalyst resting states and paramagnetic intermediates in organometallic-catalyzed reactions, such as asymmetric hydrogenations. uit.no
Crystallography: X-ray crystallography of catalyst-substrate or catalyst-product complexes can provide a snapshot of the species present in the reaction, revealing how the substrate binds and the stereochemistry of the intermediates. nih.govuit.no
Computational Modeling: Density functional theory (DFT) calculations are increasingly used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed stereoselectivities. uit.no
Analysis of Functional Group Reactivity: Benzamide (B126), Ester, and Alkene Moieties
The unique arrangement of functional groups in this compound results in distinct reactivity profiles for each moiety. The electron-withdrawing nature of the ester and benzamide groups significantly influences the reactivity of the alkene, making it susceptible to nucleophilic attack while deactivating it towards many typical electrophilic additions.
Both the methyl ester and the benzamide functionalities can undergo nucleophilic acyl substitution, though their reactivity differs significantly.
Ester Functionality: The methyl ester group is susceptible to reactions like hydrolysis (saponification) under basic conditions to yield the corresponding carboxylate, or transesterification in the presence of another alcohol under acidic or basic catalysis. It can also react with amines (aminolysis) to form amides. These reactions proceed through a classic addition-elimination mechanism involving a tetrahedral intermediate.
Benzamide Functionality: Amides are generally less reactive towards nucleophilic acyl substitution than esters due to the resonance donation from the nitrogen atom, which makes the carbonyl carbon less electrophilic. Harsh conditions, such as strong acid or base with heating, are typically required for hydrolysis. However, they can react with highly reactive nucleophiles like organolithium reagents.
The relative reactivity follows the general trend: Ester > Amide . This differential reactivity allows for selective transformations, where the ester can be modified while leaving the more robust amide group intact under carefully controlled conditions.
The electronic nature of the α,β-unsaturated system is polarized by the two electron-withdrawing groups (ester and benzamide), rendering the β-carbon electrophilic and the α-carbon and carbonyl oxygen atoms nucleophilic in character (within the enolate intermediate).
Nucleophilic Addition: The most common reaction at the double bond is the conjugate (or Michael) addition of nucleophiles. nih.gov The electron-poor nature of the double bond makes it an excellent Michael acceptor. A wide variety of soft nucleophiles can add to the β-position, including thiols, amines, nitrogen heterocycles, and carbon nucleophiles like nitroalkanes and enolates. rsc.orgrsc.org This reaction is a powerful tool for introducing functionality at the β-position and is widely used in the synthesis of unnatural amino acids. nih.gov The reaction proceeds via an enolate intermediate, which is subsequently protonated at the α-carbon. nih.gov
Electrophilic Addition: Due to the electron-withdrawing effect of the attached carbonyl and amide groups, the double bond is deactivated towards many common electrophilic addition reactions (e.g., reaction with HBr). However, under strongly acidic conditions, protonation can occur at the β-carbon, which can be followed by the attack of a nucleophile (e.g., a halide) at the α-position. nih.gov
| Reaction Type | Reagent Class | Site of Attack | Key Intermediate | Typical Product |
|---|---|---|---|---|
| Nucleophilic Conjugate Addition | Thiols, Amines, Nitroalkanes | β-Carbon | Enolate | β-Substituted Amino Acid Derivative |
| Electrophilic Addition | Strong Acids (e.g., H-X) | β-Carbon (protonation) | Cationic Species | α-Substituted Amino Acid Derivative |
Recent advances in photoredox catalysis have enabled a range of radical reactions involving dehydroamino acid derivatives.
Radical Conjugate Addition: The electron-deficient alkene can readily participate in radical conjugate addition (RCA) reactions. researchgate.net Radicals generated from various precursors (e.g., alkyl, acyl, aryl) can add to the β-position, followed by a hydrogen atom transfer or reduction step to yield the final product. This method provides a powerful, complementary approach to ionic conjugate additions for forming C-C bonds. nih.govresearchgate.net
Single-Electron Transfer (SET) Reactions: The amide functionality itself can be activated via SET. For example, visible-light photoredox catalysis can facilitate a SET oxidation of the N-aryl amide moiety in related systems to generate an amidyl radical. This radical can then undergo intramolecular cyclization, demonstrating a pathway where reactivity is initiated away from the conjugated system. chinesechemsoc.org
Stereochemical Consequences of Reactions Involving this compound
Reactions involving this substrate can have significant stereochemical implications, either by creating new stereocenters or by selectively forming one geometric isomer of the double bond.
Asymmetric Hydrogenation: One of the most important transformations of dehydroamino acid derivatives is asymmetric hydrogenation. Using chiral transition-metal catalysts (often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands), the C=C double bond can be reduced with high enantioselectivity to produce chiral α-amino acid derivatives. organic-chemistry.orgrsc.orgresearchgate.net This reaction creates a new stereocenter at the α-carbon, and the choice of catalyst dictates whether the (R) or (S) enantiomer is formed. The mechanism is complex, involving coordination of the substrate to the metal center, oxidative addition of hydrogen, and migratory insertion. uit.no
Stereoselectivity in Conjugate Additions: Conjugate addition to the double bond creates a new stereocenter at the β-carbon and potentially modifies the stereocenter at the α-carbon. While simple base-catalyzed additions often show little diastereoselectivity, rsc.org enzyme-catalyzed versions can be highly stereospecific. For example, enzyme-catalyzed thia-Michael additions are known to proceed via a net anti-addition mechanism. nih.gov
Control of Double Bond Geometry: The synthesis of dehydroamino acids themselves can be stereoselective. Different synthetic methods can favor the formation of either the (E) or (Z) geometric isomer, which is crucial as the isomerism can affect subsequent reaction outcomes and biological activity. sci-hub.se
| Reaction | Stereochemical Outcome | Controlling Factor | Example |
|---|---|---|---|
| Asymmetric Hydrogenation | Creates new α-stereocenter with high enantioselectivity | Chiral metal catalyst (e.g., Rh-BINAP) | Formation of a chiral amino acid ester |
| Conjugate Addition | Creates new β-stereocenter; can be diastereoselective | Chiral catalyst, enzyme, or substrate control | anti-addition in enzyme-catalyzed thiol additions |
| Kinetic Protonation | Creates specific stereocenter at α-carbon | Controlled protonation of a dienolate intermediate | Synthesis of (E)-vinylglycines from related systems |
Derivatization Strategies and Subsequent Synthetic Transformations of this compound
This compound and related dehydroamino acid derivatives are versatile synthetic intermediates. The reactivity patterns described above form the basis for numerous derivatization strategies.
Synthesis of Unnatural Amino Acids: The primary application is as a precursor to a vast array of natural and unnatural amino acids.
Asymmetric hydrogenation yields chiral saturated amino acids. organic-chemistry.org
Conjugate addition of carbon, nitrogen, or sulfur nucleophiles provides access to β-substituted and γ-functionalized amino acids. For instance, addition of nitroalkanes yields γ-nitro-α-amino acids, which are versatile precursors for other derivatives. rsc.org
Peptide Modification: Dehydroamino acids embedded within peptides serve as chemical "handles" for late-stage functionalization, allowing for the introduction of probes, labels, or novel side chains via conjugate addition or radical reactions. nih.govresearchgate.net
Synthesis of Other Heterocycles: The reactive framework can be used to construct different cyclic structures. For example, certain single-carbon atom transfer reactions can convert α,β-unsaturated amides into γ-lactams, forming four new single bonds in a single operation. nih.govresearchgate.net
Deconjugation: Under specific basic conditions, deprotonation can occur at the γ-position, followed by kinetic protonation at the α-carbon. This deconjugation-isomerization sequence transforms the α,β-unsaturated system into a β,γ-unsaturated one, providing a route to compounds like vinylglycines. nih.gov
Theoretical and Computational Studies of Methyl 2 Benzamido 3 Methylpent 2 Enoate
Quantum Chemical Calculations for Structural and Electronic Properties (DFT, NBO, MEP, FMO)
There are no published studies that have employed quantum chemical calculations to determine the optimized geometry, electronic structure, and reactivity descriptors of Methyl 2-benzamido-3-methylpent-2-enoate. Such a study would typically involve Density Functional Theory (DFT) to calculate parameters like bond lengths, bond angles, and dihedral angles. Natural Bond Orbital (NBO) analysis would provide insights into intramolecular interactions and charge distribution. A Molecular Electrostatic Potential (MEP) map would identify electrophilic and nucleophilic sites, while Frontier Molecular Orbital (FMO) analysis would shed light on the compound's chemical reactivity and kinetic stability through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. The absence of this research means that no data tables for these properties can be presented.
Molecular Modeling and Simulation of Reaction Mechanisms and Transition States
Information regarding the reaction mechanisms involving this compound is not available in the scientific literature. Molecular modeling and simulation are powerful tools to elucidate the pathways of chemical reactions, identify transition states, and calculate activation energies. Without dedicated computational studies, any proposed reaction mechanisms would be purely speculative.
Conformational Analysis and Stereochemical Prediction via Computational Methods
A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and predict its stereochemical behavior, has not been reported. Such computational methods are crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties.
Prediction of Spectroscopic Parameters to Aid Structural Elucidation
While experimental spectroscopic data may exist for this compound, there are no published computational studies that predict its spectroscopic parameters. Theoretical calculations of properties such as Infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Vis electronic transitions are invaluable for corroborating experimental findings and aiding in the structural elucidation of new compounds. The lack of such computational data for this specific molecule is a clear gap in the available research.
Advanced Spectroscopic Characterization Methodologies in the Research of Methyl 2 Benzamido 3 Methylpent 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Routine Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques are necessary to unambiguously assign the complex structure of Methyl 2-benzamido-3-methylpent-2-enoate.
A combination of two-dimensional (2D) NMR experiments is essential for assembling the molecular puzzle of this compound. Techniques such as COSY, HSQC, and HMBC are routinely employed to establish atomic connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be critical in identifying the ethyl group by showing a correlation between the methyl and methylene (B1212753) protons. It would also map out the spin systems within the benzamido group's phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons, simplifying the analysis of the crowded ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is arguably the most powerful tool for connecting different molecular fragments. For instance, an HMBC experiment would show correlations from the N-H proton to the amide carbonyl carbon and adjacent carbons on the phenyl ring. Crucially, it would also link the protons of the methyl and ethyl groups to the carbons of the C=C double bond, confirming the substitution pattern of the enoate moiety.
The following table outlines the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed using the suite of 2D NMR experiments described.
| Atom Position | 1H Chemical Shift (δ, ppm) (Multiplicity) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations (1H → 13C) |
|---|---|---|---|
| -COOCH3 | ~3.7 (s) | ~51 | Ester C=O |
| -NH | ~8.0 (s, br) | - | Amide C=O, C2, Benzoyl C1 |
| Benzoyl C=O | - | ~165 | - |
| Ester C=O | - | ~168 | - |
| C2 | - | ~115 | - |
| C3 | - | ~145 | - |
| 3-CH3 | ~2.1 (s) | ~20 | C2, C3 |
| -CH2CH3 (on C3) | ~2.4 (q) | ~28 | C2, C3, -CH2CH3 |
| -CH2CH3 (on C3) | ~1.1 (t) | ~13 | C3, -CH2CH3 |
| Benzoyl H (ortho) | ~7.8 (d) | ~128 | Benzoyl C=O, Benzoyl C (ipso, meta) |
| Benzoyl H (meta) | ~7.5 (t) | ~127 | Benzoyl C (ortho, para) |
| Benzoyl H (para) | ~7.6 (t) | ~132 | Benzoyl C (meta) |
The planar nature of the double bond and the amide group in this compound introduces the possibility of stereoisomers (E/Z isomers). Advanced NMR techniques are crucial for determining the predominant configuration.
The Nuclear Overhauser Effect (NOE) is a key technique for this purpose. NOE correlations are observed between protons that are close in space, regardless of their through-bond connectivity. For example, in the Z-isomer, an NOE would be expected between the N-H proton and the protons of the methyl group at the C3 position. Conversely, in the E-isomer, an NOE might be observed between the N-H proton and the methylene protons of the ethyl group. Analyzing the pattern of NOE signals in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment allows for the definitive assignment of the double bond geometry.
Furthermore, the magnetic anisotropy of the phenyl ring and the two carbonyl groups creates distinct magnetic environments on either side of the molecule. Protons that are spatially located in the shielding or deshielding cones of these groups will experience upfield or downfield shifts in their resonance frequencies, respectively. Precise analysis of these chemical shifts, often aided by computational modeling, can provide corroborating evidence for the stereochemical assignment derived from NOE data.
Mass Spectrometry (MS) Techniques: High-Resolution and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through controlled fragmentation.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules without causing significant fragmentation. nih.gov When analyzing this compound (molecular formula C₁₄H₁₇NO₃), ESI-MS would primarily show the protonated molecule, [M+H]⁺.
Using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, the exact mass of this ion can be determined with high precision (typically to within 5 ppm). This allows for the unambiguous confirmation of the elemental composition.
Molecular Formula: C₁₄H₁₇NO₃
Monoisotopic Mass: 247.12084 u
Expected [M+H]⁺ ion in HRMS: 248.12812 m/z
The experimental measurement of the m/z value to four or more decimal places provides strong evidence for the molecular formula, ruling out other possible formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing and analyzing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). researchgate.net The resulting product ion spectrum is a fingerprint of the molecule's structure, revealing its constituent parts. The fragmentation pattern for this compound would be expected to show characteristic losses related to its functional groups. nih.gov
Key fragmentation pathways would likely include:
Loss of the benzoyl group: Cleavage of the amide bond can lead to fragments corresponding to the benzoyl cation.
Cleavage of the ester group: Neutral loss of methanol (B129727) (CH₃OH) or the methoxy (B1213986) radical (•OCH₃) is a common pathway for methyl esters.
Fragmentation of the pentenoate backbone: Cleavages adjacent to the double bond can occur.
The following table presents plausible key fragments for this compound in an MS/MS experiment.
| m/z (charge/mass ratio) | Proposed Fragment Ion Structure | Origin / Neutral Loss |
|---|---|---|
| 248.1 | [C₁₄H₁₇NO₃ + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 217.1 | [M+H - OCH₃]⁺ | Loss of methoxy radical |
| 216.1 | [M+H - CH₃OH]⁺ | Loss of methanol |
| 148.1 | [M+H - C₆H₅CO]⁺ | Loss of benzoyl radical |
| 105.0 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77.0 | [C₆H₅]⁺ | Phenyl cation (from benzoyl cation) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups, as each group has characteristic absorption or scattering frequencies. For a molecule with multiple carbonyl groups and unsaturation like this compound, these techniques are complementary and powerful.
The IR spectrum would be dominated by strong absorptions from the polar C=O and N-H bonds. The Raman spectrum, on the other hand, would likely show strong signals for the non-polar C=C bonds of the alkene and the aromatic ring. Analysis of the vibrational spectra of related enamine and ester compounds can aid in the precise assignment of observed bands. nih.govnih.gov
The following table details the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| Amide N-H | Stretching | ~3300 (Broad) | Weak |
| Aromatic C-H | Stretching | 3100-3000 | Strong |
| Alkyl C-H | Stretching | 3000-2850 | Medium |
| Ester C=O | Stretching | ~1720 (Strong) | Medium |
| Amide C=O (Amide I) | Stretching | ~1660 (Strong) | Medium |
| Alkene C=C | Stretching | ~1640 (Medium) | Strong |
| Aromatic C=C | Ring Stretching | ~1600, 1450 (Medium) | Strong |
| Amide N-H | Bending (Amide II) | ~1550 (Strong) | Weak |
| Ester C-O | Stretching | ~1250 (Strong) | Weak |
Beyond functional group identification, subtle shifts in these vibrational frequencies can provide information about the molecule's conformation, such as the orientation of the benzamido group relative to the enoate system, and can indicate the presence of intra- or intermolecular hydrogen bonding involving the N-H group. nih.gov
Optical Activity Measurements for Chiral Purity Determination
The enantiomeric purity of chiral molecules, such as the potential enantiomers of this compound, is a critical parameter, particularly in the context of pharmaceutical applications where different enantiomers can exhibit distinct physiological activities. researcher.life Optical activity measurement, or polarimetry, is a fundamental technique employed to determine the chiral purity of a sample. wikipedia.orgrsc.org
This method relies on the principle that chiral molecules rotate the plane of polarized light. wikipedia.org The extent and direction of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration). nih.gov The specific rotation, [α], is a standardized measure of this property.
The enantiomeric excess (ee), which quantifies the chiral purity of a sample, can be calculated from the observed specific rotation of a mixture and the known specific rotation of the pure enantiomer using the following formula:
ee (%) = ([α]observed / [α]max) × 100
Where:
[α]observed is the specific rotation of the sample.
[α]max is the specific rotation of the pure enantiomer.
| Enantiomer | Hypothetical Specific Rotation [α]D20 (c=1, CHCl3) | Enantiomeric Excess (ee) of a Hypothetical Mixture | Observed Rotation of Mixture |
|---|---|---|---|
| (R)-enantiomer | - (hypothetical value) | e.g., 95% | Corresponds to the calculated specific rotation based on the ee |
| (S)-enantiomer | + (hypothetical value) |
This table is illustrative and does not represent experimentally verified data for this compound.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is often considered a more accurate and primary technique for determining enantiomeric purity. researcher.life However, polarimetry remains a rapid and non-destructive method that is valuable for routine quality control and for confirming the identity of a resolved enantiomer. researcher.lifersc.org
X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive information about its molecular geometry, conformation, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com
Key structural parameters that can be elucidated from X-ray crystallographic analysis include:
Bond lengths and angles: Providing insight into the bonding within the molecule.
Torsional angles: Defining the conformation of the molecule.
Stereochemistry: Unambiguously determining the absolute configuration of a chiral center in a resolved enantiomer.
Intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing.
Although a crystal structure for this compound has not been reported in the searched literature, data from a related compound, Methyl 3-aminobut-2-enoate, can serve as an example of the type of information that can be obtained.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.3020 (12) |
| b (Å) | 9.7232 (14) |
| c (Å) | 7.665 (1) |
| β (°) | 97.855 (13) |
| Volume (Å3) | 612.93 (15) |
This data is for a related, but different, compound and is presented for illustrative purposes.
Such crystallographic data would be invaluable for understanding the structure-property relationships of this compound, including its physical properties and potential interactions with biological targets.
Applications of Methyl 2 Benzamido 3 Methylpent 2 Enoate As a Building Block in Organic Synthesis
Precursor in the Synthesis of Biologically Relevant Molecules and Complex Scaffolds
The primary role of Methyl 2-benzamido-3-methylpent-2-enoate as a synthetic precursor stems from its ability to be converted into chiral α-amino acids, the fundamental constituents of peptides and proteins. The most significant transformation in this context is asymmetric hydrogenation, which selectively reduces the double bond to create the stereogenic centers found in the natural amino acid isoleucine. nih.govresearchgate.net This method is a cornerstone for producing enantiomerically pure amino acids, which are critical for the synthesis of pharmaceuticals and other bioactive compounds. magtech.com.cnacs.org
Furthermore, α,β-dehydroamino acid residues are themselves found in a variety of naturally occurring peptidyl metabolites, many of which exhibit antibiotic, antifungal, or antitumor activities. magtech.com.cnrsc.org The synthesis of complex natural products, such as the amatoxin family of toxins, relies on the availability of specialized isoleucine derivatives like dihydroxyisoleucine, highlighting the importance of precursors that can be stereoselectively functionalized. semanticscholar.org The dehydroisoleucine framework within this compound provides a direct route to such valuable and complex molecular scaffolds. nih.gov
Role in the Construction of Alpha-Amino Acid Derivatives and Peptidomimetics
This compound is a key starting material for the synthesis of non-standard α-amino acid derivatives and peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov
The incorporation of α,β-dehydroamino acid residues into a peptide chain introduces conformational rigidity due to the planar nature of the double bond. nih.gov This structural constraint can lock the peptide into a specific bioactive conformation, enhancing its potency and selectivity. nih.govbyu.edu It also increases resistance to proteases, enzymes that would otherwise rapidly break down natural peptides in the body. nih.govnih.gov Studies on peptides containing dehydroisoleucine and the related dehydrovaline have demonstrated their utility in constructing these stabilized peptide analogs. nih.govbyu.edu
The synthesis of α-amino acid derivatives from this precursor is most prominently achieved through stereoselective reduction of the double bond. nih.gov
Table 1: Key Transformations in the Synthesis of Amino Acid Derivatives
| Transformation | Reagents / Conditions | Product Type | Significance |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts (e.g., with Josiphos, TangPhos ligands), H₂ | Chiral N-benzoyl isoleucine methyl ester | Access to enantiomerically pure isoleucine and its derivatives. nih.govacs.org |
Intermediate in Heterocyclic Compound Synthesis
The unique electronic properties and functional groups of this compound make it a valuable intermediate for the synthesis of various heterocyclic compounds. The conjugated system can participate in a range of cycloaddition reactions, serving as a building block for rings containing nitrogen, oxygen, or sulfur. nih.gov
Research has shown that dehydroamino acid derivatives can function as versatile components in reactions that form complex ring systems. epa.gov For instance, they can act as the 2π component in [2+2+2] cycloadditions with diynes or as both the 2π and 4π components in formal aza-[4+2] cycloadditions, which are used in the biosynthesis of pyridine-containing thiopeptides. nih.gov These reactions provide pathways to novel heterocyclic amino acids and other complex molecules that are otherwise difficult to access.
Table 2: Examples of Heterocyclization Reactions
| Reaction Type | Reactant Partner | Resulting Heterocycle |
|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Dienes | Substituted piperidine (B6355638) derivatives |
| Aza-[4+2] Cycloaddition | Another dehydroamino acid unit | Pyridine core |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Triazoles, Isoxazolidines |
These transformations leverage the reactivity of the α,β-unsaturated system to construct rings, demonstrating the role of this compound as a precursor to diverse heterocyclic structures. nih.gov
Exploration of its Potential as a Versatile Synthon in Diverse Organic Transformations
A synthon is a conceptual unit within a molecule that assists in the formation of a synthetic strategy. This compound is a highly versatile synthon because its structure contains multiple reactive sites that can be targeted under different conditions. nih.gov
The reactivity of this compound can be summarized as follows:
The Carbon-Carbon Double Bond : This is the most versatile feature. It can undergo hydrogenation, as discussed, but also a variety of addition reactions. nih.govnih.gov Michael (conjugate) additions allow for the introduction of nucleophiles at the β-carbon, while radical additions can functionalize the α-carbon. organic-chemistry.orgacs.org It can also undergo epoxidation, dihydroxylation, and cycloadditions.
The Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, transformed into other esters via transesterification, or converted to an amide.
The Amide Group : The benzamido group serves as a protecting group for the amine but can also be hydrolyzed under harsh conditions to release the free amino group after other transformations have been completed.
This multi-faceted reactivity allows for the use of this compound as a "chemical multi-tool" for the late-stage diversification of complex molecules, enabling the synthesis of a wide library of compounds from a single, readily accessible intermediate. nih.gov
Green Chemistry Principles Applied to the Synthesis and Transformations of Methyl 2 Benzamido 3 Methylpent 2 Enoate
Development of Environmentally Benign Synthetic Routes and Processes
The traditional route for synthesizing α,β-dehydroamino acid esters like Methyl 2-benzamido-3-methylpent-2-enoate is the Erlenmeyer-Plöchl reaction. wikipedia.org This method typically involves the condensation of an N-acylglycine (such as N-benzoylglycine or hippuric acid) with a ketone (in this case, 2-butanone) in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an azlactone intermediate. Subsequent alcoholysis of the azlactone with methanol (B129727) would yield the target compound.
Classical Erlenmeyer-Plöchl Route:
Step 1: Azlactone Formation: Hippuric acid condenses with 2-butanone (B6335102) using acetic anhydride as both a reagent and solvent, with sodium acetate as a catalyst.
Step 2: Ring Opening/Esterification: The resulting azlactone is treated with methanol to open the ring and form the final methyl ester product.
This classical pathway, while effective, presents several environmental and safety concerns. Acetic anhydride is a corrosive reagent, and the reaction often requires high temperatures, leading to significant energy consumption. The process also generates stoichiometric amounts of acetic acid as a byproduct.
In pursuit of more environmentally benign processes, modern synthetic chemistry offers several alternatives that can be applied to the synthesis of this compound. These routes often focus on improving reaction efficiency and reducing hazardous waste.
Potential Greener Synthetic Routes:
Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of a phosphonate (B1237965) reagent, such as a phosphonoglycine derivative, with 2-butanone. The HWE reaction is known for its high stereoselectivity and generally milder reaction conditions compared to the Erlenmeyer-Plöchl synthesis. thieme-connect.com
Catalytic Condensation Reactions: The development of catalytic systems to replace stoichiometric reagents like acetic anhydride is a key goal. For instance, solid acid catalysts could potentially replace the need for acetic anhydride in the condensation step, simplifying purification and reducing waste.
Enzyme-Catalyzed Reactions: Biocatalysis represents a highly sustainable approach. While specific enzymes for the synthesis of this particular dehydroamino acid ester are not documented, the use of enzymes for asymmetric reductions and other transformations in related chemistries is well-established and offers a promising avenue for future research.
Utilization of Sustainable Solvents and Reagents
The choice of solvents and reagents is a cornerstone of green chemistry. Traditional organic syntheses often rely on volatile and hazardous organic solvents. For the synthesis of this compound, a shift towards more sustainable alternatives is crucial.
Solvent Considerations:
Classical Route: Often employs acetic anhydride itself as the solvent, or other conventional solvents like toluene (B28343) or DMF (dimethylformamide), which have significant health and environmental impacts.
Greener Alternatives: The ideal is to minimize solvent use altogether ("the best solvent is no solvent"). magtech.com.cn When a solvent is necessary, greener options include:
Bio-derived solvents: Such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene.
Supercritical fluids: Supercritical carbon dioxide (scCO₂) can be an excellent solvent for certain reactions and simplifies product isolation.
Water: If the reactants have sufficient solubility, water is the most environmentally benign solvent. organic-chemistry.org
Reagent Selection:
Replacing hazardous reagents is a primary goal. In the classical synthesis, substituting the corrosive and high-boiling acetic anhydride is a priority. The use of a recyclable solid acid catalyst would be a significant improvement.
For esterification, traditional methods might use sulfuric acid. Greener alternatives include enzyme-catalyzed esterification or using solid acid catalysts that can be easily recovered and reused.
Design of Catalytic Systems for Reduced Waste Generation
Catalysis is a fundamental pillar of green chemistry, offering pathways to reduce waste by replacing stoichiometric reagents with small amounts of a catalyst that can be regenerated and reused.
Homogeneous vs. Heterogeneous Catalysis:
Homogeneous Catalysis: While often highly efficient, homogeneous catalysts (dissolved in the reaction medium) can be difficult to separate from the product, leading to potential contamination and loss of the catalyst. Recent advances in Rhodium/Copper co-catalytic systems for the reduction of dehydroamino acid esters demonstrate the power of homogeneous catalysis, though catalyst recovery remains a challenge. organic-chemistry.org
Heterogeneous Catalysis: Solid catalysts that are in a different phase from the reaction mixture offer significant advantages in terms of separation and recyclability. For the synthesis of this compound, potential applications include:
Solid Acid Catalysts: Materials like zeolites, acidic clays, or sulfonic acid-functionalized resins could be employed to catalyze the initial condensation reaction, replacing acetic anhydride.
Supported Metal Catalysts: For subsequent transformations, such as selective hydrogenation of the double bond if desired, using a catalyst like palladium on carbon allows for easy filtration and reuse.
The development of a fully heterogeneous catalytic system for the synthesis of this compound would represent a major step forward in creating a truly sustainable and waste-minimized process.
Future Research Directions and Perspectives on Methyl 2 Benzamido 3 Methylpent 2 Enoate
Expanding the Scope of Asymmetric Synthesis for All Possible Stereoisomers
The synthesis of all possible stereoisomers of methyl 2-benzamido-3-methylpent-2-enoate presents a formidable challenge due to the sterically hindered nature of the tetrasubstituted double bond. Future research will undoubtedly focus on overcoming this hurdle by exploring and expanding upon existing asymmetric hydrogenation and isomerization techniques.
The asymmetric hydrogenation of tetrasubstituted olefins, particularly enamides, is a powerful tool for creating chiral amines and their derivatives. uit.noacs.org While significant progress has been made, achieving high enantioselectivity for acyclic, unfunctionalized tetrasubstituted olefins remains a significant challenge. acs.org For a substrate like this compound, the development of catalysts that can effectively differentiate between the prochiral faces of the double bond is paramount.
Organocatalysis also presents a compelling strategy for the asymmetric synthesis of noncanonical amino acids and their derivatives. ifpenergiesnouvelles.fracs.orgacs.org Chiral phosphoric acids, for instance, have been successfully employed in the highly enantioselective hydrogenation of enamides. acs.org The development of new organocatalysts with tailored steric and electronic features could provide a metal-free alternative for the synthesis of the various stereoisomers of the target molecule.
Exploring Novel Catalytic Systems for Highly Efficient and Selective Transformations
The quest for highly efficient and selective catalytic systems for the synthesis of molecules like this compound is an ongoing endeavor. While rhodium and iridium-based catalysts have been the workhorses in asymmetric hydrogenation, there is a growing interest in exploring catalysts based on more earth-abundant and less toxic metals. uit.nonih.govnih.govacs.orgacs.orgrsc.orghelgroup.comaip.orgnih.gov
Cobalt-catalyzed asymmetric hydrogenation of enamides has emerged as a promising alternative, demonstrating high activity and enantioselectivity. acs.orgacs.org Mechanistic studies suggest that these cobalt catalysts can operate through different pathways, including Co(0)/Co(II) redox cycles. acs.orgnih.gov Future research could focus on optimizing these cobalt systems for the specific substrate, exploring a wider range of chiral phosphine (B1218219) ligands to fine-tune the catalyst's performance.
The development of dual-acid catalyst systems, combining a chiral phosphoric acid with an achiral co-catalyst, has been shown to be effective in the enantioselective hydrogenation of enamides with low catalyst loadings. acs.org This approach could be extended to the synthesis of this compound, offering a more sustainable and cost-effective catalytic protocol.
Furthermore, the concept of convergent asymmetric hydrogenation, where a mixture of E/Z isomers of an enamide is converted to a single enantiomer of the product, is particularly attractive. nih.gov This strategy, which has been demonstrated with N,P-iridium complexes, could significantly simplify the synthesis by eliminating the need for isomerically pure starting materials. nih.gov
Below is a table summarizing potential catalytic systems for the asymmetric synthesis of derivatives similar to this compound, based on existing literature for analogous compounds.
| Catalyst Type | Metal | Chiral Ligand/Catalyst | Substrate Type | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Transition Metal | Rhodium | (R)-SDP | (Z)-β-branched enamides | 88–96% | - | uit.no |
| Transition Metal | Iridium | N,P Ligands | Unfunctionalized tetrasubstituted acyclic olefins | High | High | acs.org |
| Transition Metal | Iridium | f-Binaphane | Tetrasubstituted exocyclic olefins | up to 96% | 99:1 | nih.gov |
| Organocatalyst | - | Chiral Phosphoric Acid | Enamides | Excellent | - | acs.org |
| Transition Metal | Cobalt | (R,R)-Ph-BPE | Enamides | High | - | acs.org |
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches
A deep understanding of the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. For the asymmetric transformations of this compound, a combination of experimental and computational techniques will be indispensable.
Computational Studies: Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions, including the asymmetric hydrogenation of enamides. uit.noacs.orgacs.orgnih.gov DFT studies can provide insights into the structures of key intermediates and transition states, helping to rationalize the observed stereoselectivity. acs.orgacs.org For instance, computational models can be used to understand the non-covalent interactions between the catalyst and the substrate that govern the enantiodetermining step. Future research should employ DFT to model the interaction of various catalytic systems with this compound to predict the most promising catalyst-substrate combinations.
Experimental Mechanistic Studies: Kinetic analysis, deuterium (B1214612) labeling experiments, and in-situ spectroscopic techniques can provide valuable experimental evidence to support or refute proposed mechanisms. uit.nonih.gov For example, kinetic studies can help to determine the rate law of the reaction, providing information about the species involved in the rate-determining step. Deuterium labeling can be used to trace the path of hydrogen atoms during the hydrogenation process, shedding light on the mechanism of H2 activation and transfer. nih.gov The integration of these experimental approaches with computational modeling will provide a comprehensive picture of the reaction mechanism.
The following table outlines key mechanistic questions and the integrated approaches that can be employed to address them.
| Mechanistic Question | Experimental Approach | Computational Approach |
| Origin of Enantioselectivity | Kinetic Isotope Effects, NMR of catalyst-substrate complexes | DFT calculations of transition state energies for competing pathways |
| Role of the Amide Group | Synthesis and testing of analogues with different N-acyl groups | Analysis of non-covalent interactions (e.g., hydrogen bonding) in DFT models |
| H2 Activation Pathway | Deuterium labeling studies, in-situ IR and NMR spectroscopy | DFT modeling of oxidative addition and heterolytic cleavage pathways |
| Catalyst Resting State | In-situ spectroscopy (NMR, UV-Vis) | Calculation of the relative energies of potential catalyst resting states |
Development of High-Throughput Screening Methodologies for Reaction Optimization
The discovery and optimization of catalysts and reaction conditions for the asymmetric synthesis of a specific substrate like this compound can be a time-consuming and resource-intensive process. High-throughput screening (HTS) methodologies offer a powerful solution to accelerate this process by enabling the rapid and parallel evaluation of a large number of catalysts and reaction parameters. nih.govifpenergiesnouvelles.frhelgroup.comnih.govchemrxiv.orgrsc.orgacs.orgsigmaaldrich.comselectscience.net
Parallel Synthesis and Screening: The development of automated and robotic platforms allows for the parallel synthesis of catalyst libraries and the subsequent screening of their performance in a high-throughput manner. helgroup.comnih.govrsc.orgselectscience.netnih.gov These systems can be programmed to dispense precise amounts of reagents, control reaction temperatures, and collect samples for analysis, significantly increasing the efficiency of the screening process. helgroup.com For the synthesis of this compound, HTS could be used to rapidly screen a diverse range of chiral ligands, metal precursors, solvents, and additives to identify the optimal conditions for high yield and stereoselectivity.
Rapid Analytical Techniques: A key component of HTS is the availability of rapid and reliable analytical methods for determining the conversion and enantiomeric excess of the product. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the gold standard for enantioselectivity determination. nih.gov To increase throughput, methods for the rapid analysis of multiple samples, such as the use of multi-well plates and automated injection systems, are essential.
Data Analysis and Machine Learning: HTS campaigns generate large datasets that require efficient analysis and interpretation. Machine learning algorithms can be employed to identify complex relationships between catalyst structure, reaction parameters, and catalytic performance. chemrxiv.orgrsc.org These models can then be used to predict the optimal conditions for a given transformation, guiding further experimental efforts and accelerating the optimization process.
The table below summarizes the key components of a high-throughput screening workflow for the optimization of the asymmetric synthesis of this compound.
| HTS Workflow Component | Technologies and Methodologies |
| Catalyst/Ligand Library Synthesis | Automated parallel synthesis robots, solution-phase and solid-phase synthesis techniques |
| Reaction Execution | Robotic liquid handling systems, multi-well reactor plates, automated temperature and pressure control |
| Sample Quenching and Workup | Automated quenching stations, parallel filtration and extraction units |
| High-Throughput Analysis | Chiral HPLC/SFC with autosamplers, mass spectrometry for conversion analysis |
| Data Management and Analysis | Laboratory Information Management Systems (LIMS), statistical analysis software, machine learning algorithms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
